Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate hydrochloride
Description
Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate hydrochloride is a brominated tetrahydroquinoline derivative characterized by a bromine substituent at the 6-position and a methyl ester group at the 2-position of the bicyclic scaffold, with a hydrochloride salt enhancing its solubility . This article compares its structural, physicochemical, and inferred biological properties with related compounds to highlight key similarities and differences.
Properties
Molecular Formula |
C11H13BrClNO2 |
|---|---|
Molecular Weight |
306.58 g/mol |
IUPAC Name |
methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H12BrNO2.ClH/c1-15-11(14)10-4-2-7-6-8(12)3-5-9(7)13-10;/h3,5-6,10,13H,2,4H2,1H3;1H |
InChI Key |
DJUHNODDUDBJKY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC2=C(N1)C=CC(=C2)Br.Cl |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Routes
| Step | Description | Reagents & Conditions | References |
|---|---|---|---|
| 1. Preparation of 6-bromo-1,2,3,4-tetrahydroquinoline | Bromination of quinoline to introduce bromine at the 6-position | Hydrobromic acid (HBr), reaction with quinoline at elevated temperature | , |
| 2. Hydrogenation to tetrahydroquinoline | Catalytic hydrogenation to reduce quinoline to tetrahydroquinoline | Raney nickel catalyst, hydrogen gas, solvent such as ethanol or methanol | , |
| 3. Esterification to methyl 2-carboxylate | Transformation of the carboxylic acid group to methyl ester | Methyl chloroformate or methyl iodide, base (e.g., triethylamine), in an organic solvent | |
| 4. Bromination at the 6-position | Regioselective bromination to obtain the desired brominated tetrahydroquinoline derivative | N-bromosuccinimide (NBS) or bromine in the presence of radical initiators, controlled temperature | , |
| 5. Final purification and hydrochloride salt formation | Conversion to hydrochloride salt for stability and solubility | Treatment with hydrochloric acid in suitable solvent | Standard practice |
Specific Synthetic Pathway Based on Patent Data
A notable patent (CN103880745A) provides a comprehensive route:
- Starting Material : 3-bromophenylacetonitrile.
- Step 1 : Reduction with Raney nickel in methanol or ethanol under hydrogen to produce 3-bromophenethylamine.
- Step 2 : Amidation with methyl chloroformate to form methyl 3-bromophenethylcarbamate.
- Step 3 : Cyclization with 2-oxoacetic acid in tetrahydrofuran (THF) to generate 6-bromo-2-methoxycarbonyl-1,2,3,4-tetrahydroquinoline-1-carboxylic acid.
- Step 4 : Hydrolysis or acid treatment to obtain the final methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate.
This route emphasizes high efficiency and selectivity, leveraging reduction, amidation, cyclization, and hydrolysis steps.
Data Tables Summarizing Preparation Parameters
Notes on Optimization and Challenges
- Regioselectivity : Bromination at the 6-position requires controlled conditions to prevent polybromination.
- Yield Optimization : Catalytic hydrogenation and cyclization steps are optimized by temperature control and reagent excess.
- Purity : Final purification often involves recrystallization or chromatography, with salt formation (hydrochloride) enhancing stability.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming the corresponding tetrahydroquinoline derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate hydrochloride is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its biological effects .
Comparison with Similar Compounds
Key Observations :
- Positional Isomerism : Ester groups at 2-, 4-, or 8-position (e.g., ) influence hydrogen bonding, solubility, and steric effects.
- Hydrophobicity : Dimethyl substitution () enhances lipophilicity compared to the target compound.
Physicochemical Properties
Predicted collision cross-section (CCS) data for Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate hydrochloride () provides insights into its ion mobility:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 270.01241 | 149.8 |
| [M+Na]⁺ | 291.99435 | 152.6 |
| [M+NH₄]⁺ | 287.03895 | 154.4 |
While CCS data for the 2-carboxylate target compound is unavailable, positional differences (2 vs. 8) likely alter ion mobility due to conformational changes.
Biological Activity
Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate hydrochloride is a compound of significant interest due to its diverse biological activities. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C11H12BrNO2
- Molar Mass : 270.12 g/mol
- CAS Number : 511230-72-1
- Appearance : Colorless liquid
- Melting Point : Below room temperature
- Density : 1.451 g/cm³
- Boiling Point : 361.1°C at 760 mmHg
Anticancer Properties
Recent studies have highlighted the anticancer potential of various quinoline derivatives, including methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate. In vitro assays demonstrated selective cytotoxicity against several human cancer cell lines:
| Cell Line | IC50 (µM) | Selectivity |
|---|---|---|
| HeLa | 12.5 | High |
| PC3 | 15.0 | High |
| MCF-7 | 50.0 | Moderate |
| SKBR-3 | 60.0 | Low |
The compound exhibited a stronger activity profile against HeLa and PC3 cells compared to MCF-7 and SKBR-3, indicating its potential as a selective anticancer agent .
The mechanism by which methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate exerts its effects appears to involve the modulation of key proteins involved in cancer progression. Molecular docking studies suggest that it interacts with KDM5A and HER-2 proteins, which are implicated in tumor growth and metastasis. The binding affinity observed correlates well with the cytotoxic effects recorded in cell line assays .
Antibacterial Activity
In addition to its anticancer properties, this compound has shown promising antibacterial activity. It was tested against various bacterial strains with the following minimum inhibitory concentrations (MIC):
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| E. coli | 50 |
| S. aureus | 75 |
| S. agalactiae | 100 |
These results indicate that this compound possesses significant antibacterial properties and may serve as a lead compound for developing new antibiotics .
Case Studies and Research Findings
A series of studies have been conducted to evaluate the biological activity of this compound:
- Study on Anticancer Activity :
- Antibacterial Efficacy :
Q & A
Q. What are the key structural features of Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate hydrochloride, and how are they characterized experimentally?
The compound features a tetrahydroquinoline core with a bromine substituent at the 6-position and a methyl ester group at the 2-position. Key characterization methods include:
- Mass spectrometry (MS): Predicted collision cross-section (CCS) values for adducts (e.g., [M+H]⁺ CCS: 149.8 Ų) aid in identifying gas-phase ion behavior .
- Nuclear Magnetic Resonance (NMR): Proton and carbon NMR can resolve the bicyclic structure and substituent positions.
- X-ray crystallography: SHELX software (e.g., SHELXL for refinement) resolves stereochemistry and hydrogen-bonding patterns in crystalline forms .
Q. What synthetic strategies are employed to prepare this compound?
Synthesis typically involves:
Q. How is the purity of this compound assessed in research settings?
Purity is validated using:
- High-Performance Liquid Chromatography (HPLC): ≥95% purity thresholds are common, with retention times matched to standards .
- Melting point analysis: Sharp melting ranges (e.g., 183–185°C for analogous compounds) indicate homogeneity .
Advanced Research Questions
Q. How can crystallographic data resolve controversies in stereochemical assignments for this compound?
Single-crystal X-ray diffraction with SHELX refinement provides unambiguous stereochemical data. For example:
Q. What analytical challenges arise when interpreting mass spectrometry data for this compound?
Key considerations include:
Q. How do structural modifications (e.g., halogen substitution) impact biological activity in tetrahydroquinoline derivatives?
Comparative studies reveal:
- Bromine vs. chlorine: Bromine’s larger atomic radius enhances van der Waals interactions with hydrophobic protein pockets, potentially increasing binding affinity.
- Methyl ester vs. free acid: The ester group improves membrane permeability, critical for in vivo bioavailability .
Methodological Case Studies
Case Study: Resolving Contradictory Solubility Data
- Problem: Discrepancies in reported solubility (e.g., aqueous vs. organic solvents).
- Methodology:
Dynamic Light Scattering (DLS): Measure particle size distribution in suspension.
pH-solubility profiling: Adjust pH to assess ionizable groups’ impact (hydrochloride salt enhances water solubility) .
Case Study: Optimizing Synthetic Yield
- Problem: Low yields during esterification.
- Solution:
- Use coupling agents (e.g., DCC/DMAP) to activate the carboxylic acid intermediate.
- Monitor reaction progress via thin-layer chromatography (TLC) to minimize side products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
